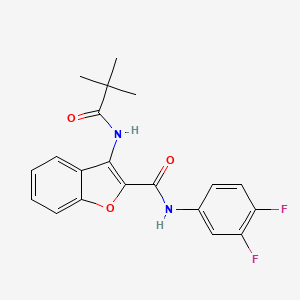

N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include retrosynthetic analysis, which is the process of deconstructing a complex molecule into simpler molecules or readily available starting materials .Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, its stereochemistry, and how these factors might influence its properties and reactivity .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like molecular weight, solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Crystal Structure Analysis

- Synthesis and Structural Characterization : The synthesis of similar compounds like N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide involves processes like amidation of carboxylic acid and esterification of phenolic hydroxy groups. These compounds have been analyzed using single-crystal X-ray diffraction, revealing insights into their molecular structure and stability, as demonstrated in compounds synthesized from diflunisal (Zhong et al., 2010).

Biological Activity

- Potential in Cancer Research : Certain N-carboxamide derivatives have shown cytotoxic effects on specific cancer cell lines, such as the MDA-MB-435-S-F breast cancer cell line. This indicates the potential application of N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide in cancer research (Kelly et al., 2007).

Fluorescence Sensing

- Fluorescence "Turn-On" Sensing : Compounds with a similar structure to N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide have been utilized in fluorescence enhancement upon binding to carboxylate anions. This application can be critical in chemical sensing and molecular recognition technologies (Kim & Ahn, 2008).

Polymer Chemistry

- Polymer Synthesis and Properties : In the field of polymer chemistry, such compounds contribute to the synthesis of aromatic polyamides and influence the properties like solubility and thermal stability of the polymers. This aspect can be crucial for developing new materials with specific characteristics (Hsiao & Yu, 1996).

Antipathogenic Activity

- Antimicrobial and Antipathogenic Applications : Certain carboxamide derivatives exhibit significant antipathogenic activity, particularly against bacteria known for their ability to grow in biofilms. This suggests a potential application in developing antimicrobial agents (Limban et al., 2011).

Drug Synthesis

- Role in Drug Synthesis and Modification : The structure of N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide is relevant in the synthesis of various drugs. For instance, its analogues have been synthesized and evaluated as inhibitors for specific enzymes, suggesting its importance in medicinal chemistry (Patel et al., 2014).

Spectroscopic Analysis

- Spectroscopic Applications : Similar carboxamides have been studied for their absorption and fluorescence spectra in various solvents, indicating their potential use in spectroscopic analysis and molecular studies (Patil et al., 2011).

Catalysts in Chemical Reactions

- Use in Kinetic Resolution : In the field of organic synthesis, carboxamides including N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide can be used as catalysts in the kinetic resolution of racemic compounds. This application is valuable for producing optically active carboxylic esters (Shiina et al., 2010).

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Safety and Hazards

properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O3/c1-20(2,3)19(26)24-16-12-6-4-5-7-15(12)27-17(16)18(25)23-11-8-9-13(21)14(22)10-11/h4-10H,1-3H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDSCZQKBBABIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2851397.png)

![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2851398.png)

![N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2851406.png)

![7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2851409.png)

![Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2851411.png)

![N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide](/img/structure/B2851416.png)

![2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B2851417.png)